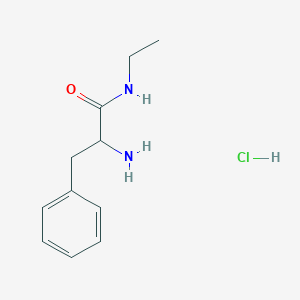
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride
説明
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1246172-66-6
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exhibit inhibitory or modulatory effects on specific proteins, influencing cellular processes such as signal transduction and metabolic regulation.
Pharmacological Effects
Research indicates that this compound may possess a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness varies based on concentration and the specific microorganism tested.
- Antiviral Properties : In silico studies have indicated potential antiviral activity against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication. The compound's structural features allow for effective binding to viral proteins, which may inhibit their function.
- Cytotoxicity : Evaluations of cytotoxic effects in vitro reveal that while some concentrations are effective against pathogenic cells, they may also exhibit toxicity to normal cells at higher doses. Careful dose optimization is crucial for therapeutic applications.
Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various compounds, including this compound, against opportunistic pathogens such as Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods. Results indicated that the compound demonstrated moderate activity compared to established antibiotics.
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| 2-Amino-N-ethyl-3-phenylpropanamide HCl | 32 | Moderate |
| Ketoconazole | 8 | High |
| Ofloxacin | 16 | Moderate |
Antiviral Screening
In a recent study focusing on antiviral agents, molecular docking simulations were employed to evaluate the binding affinity of this compound to SARS-CoV-2 nonstructural proteins. The findings suggested that this compound could serve as a lead for further development as an antiviral drug.
科学的研究の応用
Organic Synthesis
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride serves as a crucial building block in organic synthesis. Its structural features enable the creation of more complex molecules, making it valuable in developing pharmaceuticals and agrochemicals .
Biological Research
The compound is utilized as a probe in enzyme activity studies due to its structural similarity to natural substrates. This allows it to bind effectively to specific enzymes and receptors, facilitating research into metabolic pathways and protein interactions .
Medicinal Chemistry
In drug development, this compound shows promise as a candidate for synthesizing new therapeutic agents. Its ability to interact with biological targets positions it well for applications in treating various diseases .
Immunomodulatory Effects
Research indicates that this compound may exhibit immunomodulatory properties. Studies have shown that related compounds can suppress lymphocyte activity, suggesting potential applications for autoimmune diseases and organ transplantation .
Anticancer Properties
Preliminary studies have demonstrated the compound's anticancer activity against various human cancer cell lines. Ongoing research aims to elucidate the mechanisms behind these effects, focusing on its binding affinity to receptors involved in cancer progression .
Immunosuppressive Effects
A study investigating the immunosuppressive effects of related compounds indicated significant suppression of immune responses in lymphocyte activity assays. This finding suggests potential therapeutic applications for conditions requiring immune modulation .
Anticancer Activity
In vitro tests on human cancer cell lines revealed that this compound effectively inhibited cell proliferation. Further investigations are ongoing to clarify the underlying mechanisms of action .
特性
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGCJHKZJVFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















